Salivaricin 9
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
GNGVVLTLTHECNLATWTKKLKCC |
Origin of Product |
United States |
Molecular Mechanisms of Action of Salivaricin 9
Cellular Targets and Binding Interactions of Salivaricin 9
The primary target of this compound is the cytoplasmic membrane of sensitive bacterial cells. mdpi.com Its action is characterized by a rapid bactericidal and bacteriolytic effect.
Cytoplasmic Membrane Permeabilization and Pore Formation
The core mechanism of this compound's antimicrobial activity is the permeabilization of the cytoplasmic membrane through the formation of pores. This process disrupts the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately, cell death. The ability of this compound to create these pores has been confirmed through membrane permeabilization assays and visualization using scanning electron microscopy. google.com
Flow cytometry analysis has further demonstrated this membrane disruption. When treated with this compound, susceptible bacteria show an increase in fluorescence intensity when exposed to dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. This indicates a loss of membrane integrity consistent with pore formation. The permeabilization activity of this compound has been observed to be greater against Corynebacterium spp. compared to Streptococcus equisimilis.
Exposure to this compound induces significant morphological changes in target Gram-positive bacteria. Scanning electron microscopy has revealed the development of pores on the cell envelopes of susceptible bacteria, such as Micrococcus luteus and Corynebacterium spp., within minutes of exposure. These pores are a direct result of the lantibiotic's action on the cytoplasmic membrane. While the extent of morphological damage can vary between different bacterial strains, with S. equisimilis showing less damage, the formation of pores and subsequent oozing of cellular contents is a consistent finding leading to cell death.
Table 1: Morphological Changes in Target Cells Induced by this compound
| Target Organism | Observed Morphological Changes | Reference |
| Micrococcus luteus | Development of pores in the cell envelope, significant changes in cell morphology. | |
| Corynebacterium spp. | Development of pores in the cell envelope, significant changes in cell morphology. | |
| Streptococcus equisimilis | Less morphological damage compared to other tested strains, but some pore formation detected leading to cell death. |
While direct experimental evidence detailing the binding of this compound to Lipid II is still the subject of ongoing research, its mechanism shows similarities to other pore-forming lantibiotics like nisin, where Lipid II plays a crucial role. For many type A lantibiotics, binding to Lipid II, a precursor in peptidoglycan synthesis, is the initial step that facilitates the insertion of the lantibiotic into the cell membrane to form pores. Nisin, for example, can both form pores and inhibit cell wall biosynthesis by binding to Lipid II. Given that this compound demonstrates a similar pore-forming mechanism, it is hypothesized that Lipid II is also a key component in its interaction with the target cell membrane.
Morphological Changes Induced by this compound on Target Cells
Bactericidal and Bacteriolytic Activity Manifestations
This compound exhibits both bactericidal (killing bacteria) and bacteriolytic (lysing bacteria) activities against susceptible strains. google.com The addition of this compound to cultures of sensitive bacteria, such as Micrococcus luteus, results in a significant decrease in the optical density of the culture, indicating cell lysis. This demonstrates its ability to not only kill the bacteria but also to break down the cell structure. The bactericidal effect is rapid, leading to a loss of viability in the target bacteria.
Distinctions from Other Bacteriocins and Lantibiotics
This compound belongs to the class of lantibiotics, which are ribosomally synthesized and post-translationally modified peptides containing lanthionine (B1674491) residues. While it shares the pore-forming mechanism with other type A lantibiotics like nisin and epidermin, there are distinctions when compared to other bacteriocins, even within the salivaricin family. mdpi.com
For instance, Salivaricin B, another lantibiotic produced by S. salivarius, has a different mode of action. mdpi.com Instead of forming pores, Salivaricin B inhibits cell wall synthesis in a manner similar to the antibiotic vancomycin, by blocking the transglycosylation of Lipid II subunits without causing discernible damage to the cell membrane. mdpi.com This highlights the diversity of mechanisms even among closely related bacteriocins.
This compound has a molecular weight of 2560 Da and shares only 46% amino acid identity with its closest known homolog, SA-FF22, a lantibiotic from Streptococcus pyogenes. This relatively low homology suggests unique structural features.
Furthermore, the modes of action among salivaricins are not uniform. mdpi.com While this compound's mechanism is perforation of the cell membrane, others like Salivaricin A2 are also known to bind to Lipid II, but with a lower affinity compared to other lantibiotics, suggesting a potentially distinct mechanism. mdpi.com Two-component lantibiotics, such as lacticin 3147, require the synergistic action of two separate peptides to form pores. mdpi.com This is different from the single-peptide action of this compound.
Table 2: Comparison of this compound with Other Bacteriocins
| Bacteriocin (B1578144) | Class/Type | Primary Mechanism of Action | Target | Reference |
| This compound | Lantibiotic (Type A-like) | Cytoplasmic membrane permeabilization via pore formation. | Cytoplasmic membrane. | mdpi.com |
| Nisin | Lantibiotic (Type A) | Pore formation and inhibition of cell wall synthesis. | Lipid II. | |
| Salivaricin B | Lantibiotic (Type AII) | Inhibition of cell wall synthesis by blocking transglycosylation. | Lipid II. | mdpi.commdpi.com |
| Salivaricin A2 | Lantibiotic (Type AII) | Binds to Lipid II, but with lower affinity than other lantibiotics. | Lipid II. | mdpi.com |
| Lacticin 3147 | Two-component Lantibiotic | Pore formation through the synergistic action of two peptides. | Lipid II. | mdpi.com |
Biosynthesis, Genetic Determinants, and Regulation of Salivaricin 9
Genetic Loci and Gene Clusters Associated with Salivaricin 9 Production
The genetic blueprint for this compound production is contained within the siv gene cluster. researchgate.net This cluster has been identified in various Streptococcus salivarius strains and its location can vary. For instance, in S. salivarius strain 9, the siv locus is found on an approximately 170 kb megaplasmid, which also carries the genetic information for another lantibiotic, salivaricin A4. researchgate.netmicrobiologyresearch.org In contrast, in S. salivarius strain JIM8780, the siv locus is located on the chromosome, marking the first instance of a lantibiotic locus in this species not being exclusively associated with a plasmid. researchgate.netmicrobiologyresearch.org
Identification and Annotation of the siv Gene Cluster
The siv gene cluster is comprised of eight genes, each with a putative function essential for the successful production and secretion of active this compound. researchgate.netmicrobiologyresearch.org The organization of these genes is crucial for the coordinated expression of the biosynthetic pathway. The genes within this cluster are responsible for producing the initial peptide, modifying it into its active form, transporting it out of the cell, and protecting the producer from its antimicrobial effects. researchgate.netresearchgate.net
The structural gene sivA encodes the precursor peptide of this compound. microbiologyresearch.org This precursor peptide consists of a leader peptide sequence and a propeptide region. The leader peptide guides the propeptide through the subsequent modification and transport processes, and is ultimately cleaved off to release the mature, active lantibiotic. The presence of the sivA gene has been observed in a significant portion of S. salivarius strains, with one study finding it in 12 out of 28 tested strains. microbiologyresearch.org While some strains may carry the sivA gene, its expression and the subsequent production of active this compound can be influenced by various factors.
The sivM gene is predicted to encode a lantibiotic modification enzyme. microbiologyresearch.org This enzyme is crucial for the post-translational modifications that are characteristic of lantibiotics. These modifications include the dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, respectively, and the subsequent formation of thioether cross-links (lanthionine and methyllanthionine bridges) between these dehydrated residues and cysteine residues. These modifications are essential for the final structure and biological activity of this compound.
The sivT gene is believed to encode an ABC (ATP-binding cassette) transporter. microbiologyresearch.org This transporter is responsible for the export of the modified this compound precursor peptide out of the cell. Concurrently with transport, the leader peptide is cleaved off, releasing the mature and active this compound into the extracellular environment. This dual function of transport and proteolytic processing is a common feature of lantibiotic biosynthesis.
The sivFEG gene cluster is responsible for providing self-immunity to the this compound-producing organism. microbiologyresearch.org These genes encode proteins that are thought to form a protective mechanism, likely another ABC transporter system, which prevents the produced this compound from acting on the producer cell's own membrane. This immunity system is vital for the survival of the producing bacterium, as it would otherwise be susceptible to the antimicrobial action of the lantibiotic it synthesizes. researchgate.net
Genes for Transport and Leader Peptide Cleavage (sivT)
Regulatory Gene Components (sivK, sivR)
The regulation of this compound biosynthesis is controlled by a two-component regulatory system encoded by the sivK and sivR genes. microbiologyresearch.org sivK is predicted to encode a sensor kinase, a membrane-bound protein that detects the extracellular concentration of this compound. researchgate.net Upon detection of the lantibiotic, the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to the response regulator protein, encoded by sivR. researchgate.net The phosphorylated SivR then acts as a transcriptional activator, binding to promoter regions within the siv gene cluster and upregulating the expression of the biosynthetic genes. mdpi.com This quorum-sensing mechanism allows the producing cell to coordinate this compound production in response to its own population density and the presence of the lantibiotic in the environment. microbiologyresearch.org
Genomic Localization of the siv Locus
The genetic blueprint for this compound production is encoded within a specific gene cluster designated as the siv locus. The location of this locus within the bacterial genome can vary between different strains of Streptococcus salivarius, a phenomenon that highlights the genetic plasticity of this species.
In S. salivarius strain 9, the siv locus was first identified on a large megaplasmid of approximately 170 kilobase pairs (kb). microbiologyresearch.orgscribd.com This megaplasmid is notable for also carrying the gene cluster for another lantibiotic, salivaricin A4. microbiologyresearch.orgscribd.com Plasmids are extrachromosomal DNA molecules that can be transferred between bacteria, suggesting a mechanism for the horizontal gene transfer of this compound production capability.
Interestingly, in S. salivarius strain JIM8780, the siv locus is found integrated into the chromosome. microbiologyresearch.orgscribd.com This was a significant discovery, as it represented the first instance of a chromosomally encoded lantibiotic locus in S. salivarius. microbiologyresearch.orgscribd.com The chromosomal integration of the siv locus in strain JIM8780, contrasted with its plasmid-associated location in strain 9, demonstrates the dynamic nature of the S. salivarius genome. The entire siv locus in strain JIM8780 has been fully characterized and consists of eight genes. microbiologyresearch.orgscribd.com
The siv gene cluster has a consistent structure and sequence across different producing strains. This cluster contains all the necessary genetic information for the production, modification, transport, and regulation of this compound.
Table 1: Genomic Localization of the siv Locus in Different S. salivarius Strains
| Strain | Genomic Location of siv Locus | Associated Lantibiotics on the Same Element | Reference |
| Strain 9 | ~170 kb megaplasmid | Salivaricin A4 | microbiologyresearch.orgscribd.com |
| Strain JIM8780 | Chromosome | Not applicable | microbiologyresearch.orgscribd.com |
| Strain S. 82.20 | Plasmid | Not specified |
Auto-Regulation and Induction of this compound Biosynthesis
The production of this compound is a tightly controlled process, primarily regulated by a mechanism known as auto-induction. This means that the presence of extracellular this compound stimulates its own synthesis, a form of quorum sensing that allows the bacterial population to coordinate gene expression in a cell-density-dependent manner.
This auto-regulatory loop is mediated by a two-component signal transduction system encoded within the siv locus. This system typically consists of a sensor kinase and a response regulator. researchgate.net The proposed components in the this compound system are SivK (the sensor kinase) and SivR (the response regulator). microbiologyresearch.orgscribd.comresearchgate.netsecondarymetabolites.org
The process is initiated when the mature this compound peptide, acting as a signaling molecule, is detected by the sensor kinase, SivK, which is located in the cell membrane. researchgate.net This binding event triggers a phosphorylation cascade, leading to the activation of the cytoplasmic response regulator, SivR. The activated SivR then acts as a transcriptional regulator, binding to specific promoter regions and upregulating the expression of the genes within the siv locus, thereby increasing the production of this compound.
Experimental evidence strongly supports this model. The addition of crude extracts containing this compound to cultures of producing strains, such as strains 9, JIM8780, and NU10, has been shown to induce or enhance the production of the lantibiotic. microbiologyresearch.orgscribd.com For instance, in S. salivarius NU10, the yield of this compound was significantly increased when the culture was supplemented with inducing levels of the bacteriocin (B1578144).
Signal Peptide Function in Upregulation
The auto-induction of this compound biosynthesis is a clear indication that the mature this compound peptide itself functions as a signal peptide. microbiologyresearch.orgscribd.com This dual role as both an antimicrobial agent and a signaling molecule is a common feature of lantibiotics.
Studies have demonstrated the specificity of this signaling system. Purified this compound was shown to induce its own production in strains that harbor the sivA gene (the structural gene for the this compound precursor peptide), such as NU10 and YU10. However, it did not induce bacteriocin production in a strain like K12, which is negative for the sivA gene. This demonstrates the specific interaction between the this compound signal peptide and its cognate two-component regulatory system.
Interestingly, there can be some level of cross-talk between different lantibiotic regulatory systems. For example, crude preparations from a Salivaricin A-producing strain (K12) could induce bacteriocin production in a this compound-producing strain (NU10), which also happens to carry the salA gene for Salivaricin A. This suggests that while the primary regulation of this compound is through its own peptide, other signaling molecules from related systems can sometimes influence its production.
Heterologous Expression and Genetic Engineering for Production Enhancement
The potential of this compound as a therapeutic agent has driven research into methods for enhancing its production. One promising approach is heterologous expression, which involves transferring the siv gene cluster into a different, more easily cultivable host organism.
Homologous expression, or the production of this compound in its native S. salivarius strains, can be challenging due to the difficulty in cultivating these organisms under laboratory conditions and inducing high levels of lantibiotic expression. Heterologous hosts such as Lactococcus lactis and Escherichia coli are often preferred because they are well-characterized, grow rapidly, and have a wide range of genetic tools available for manipulation. acs.org
While specific examples of the successful heterologous expression of the entire this compound gene cluster are not extensively detailed in the provided context, the general strategy is well-established for other lantibiotics. This approach would involve cloning the complete siv locus, including the structural gene (sivA), modification enzyme gene (sivM), transporter genes (sivT, sivFEG), and regulatory genes (sivK, sivR), into an expression vector and introducing it into a suitable heterologous host.
Genetic engineering techniques are also being explored to increase the yield of this compound. This can involve optimizing codon usage for the host organism, using stronger promoters to drive the expression of the siv genes, and engineering the host to be more tolerant to the produced bacteriocin. Mass production through cloning and expression techniques is being investigated to facilitate the potential commercialization of this compound as a biopharmaceutical.
Table 2: Genes of the siv Locus and Their Putative Functions
| Gene | Putative Function | Reference |
| sivK | Sensor kinase | microbiologyresearch.orgscribd.comresearchgate.netsecondarymetabolites.org |
| sivR | Response regulator | microbiologyresearch.orgscribd.comresearchgate.netsecondarymetabolites.org |
| sivA | This compound precursor peptide | microbiologyresearch.orgscribd.comresearchgate.netsecondarymetabolites.org |
| sivM | Lantibiotic modification enzyme | microbiologyresearch.orgscribd.comresearchgate.netsecondarymetabolites.org |
| sivT | ABC transporter (export and leader peptide cleavage) | microbiologyresearch.orgscribd.comresearchgate.netsecondarymetabolites.org |
| sivFEG | Lantibiotic self-immunity | microbiologyresearch.orgscribd.comresearchgate.net |
Biological Activities and Functional Roles of Salivaricin 9
Spectrum of Antimicrobial Activity Against Target Microorganisms
Salivaricin 9 exhibits a targeted range of antimicrobial activity, primarily against Gram-positive bacteria. nih.gov Its mechanism of action involves disrupting the cytoplasmic membrane of susceptible bacteria, leading to the formation of pores and subsequent cell death. nih.gov
Activity Against Streptococcus pyogenes
This compound has demonstrated notable inhibitory activity against Streptococcus pyogenes, a significant human pathogen responsible for various infections. All tested strains of S. pyogenes have shown susceptibility to this compound, highlighting its potential as a targeted antimicrobial agent. The minimum inhibitory concentration (MIC) of this compound against S. pyogenes ATCC 12344 and ATCC 12384 has been determined to be 32 µg/mL. nih.gov This inhibitory action suggests that this compound could play a role in controlling the population of this pathogen in environments where S. salivarius is present.
Activity Against Other Gram-Positive Bacteria
The antimicrobial spectrum of this compound extends to other Gram-positive bacteria, though with varying degrees of potency. nih.gov Research has shown it to be effective against a range of species, indicating a broader role in microbial antagonism.
Detailed findings on its activity against specific Gram-positive bacteria are presented below:
| Target Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Zone |
| Micrococcus luteus | ATCC 10240 | 4 | >12 mm |
| Micrococcus luteus | GAB13 | 16 | 10 mm |
| Corynebacterium spp. | GH17 | 8 | >12 mm |
| Streptococcus equisimilis | ATCC 12388 | 64 | < 5 mm |
| Streptococcus pyogenes | ATCC 12344 | 32 | No inhibition zone data |
| Streptococcus pyogenes | ATCC 12384 | 32 | No inhibition zone data |
| Lactococcus lactis | ATCC 11454 | 128 | No inhibition zone data |
Source: nih.gov
Studies have shown that Micrococcus luteus and Corynebacterium spp. are particularly sensitive to this compound, exhibiting low MIC values. nih.gov In contrast, Streptococcus equisimilis and Lactococcus lactis require higher concentrations for inhibition. nih.gov The compound has also been shown to be active against Enterococcus hirae, Staphylococcus aureus, and Streptococcus uberis. The mechanism of action against these bacteria involves the formation of pores in the cell envelope, leading to morphological changes and cell death. nih.gov
Activity Against Gram-Negative Bacteria
The activity of this compound against Gram-negative bacteria is less pronounced. However, the cell-free supernatant of S. salivarius M18, which produces this compound, has been reported to suppress the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae.
Ecological Contributions of this compound in Microbial Communities
Within its natural habitat, primarily the human oral cavity, this compound plays a significant role in shaping the microbial landscape through competitive interactions.
Role in Microbial Competition and Niche Exclusion
The production of this compound by S. salivarius provides a competitive advantage, allowing it to inhibit the growth of susceptible bacteria and establish its niche. This bacteriocin-mediated antagonism is a key factor in determining the composition of the local microbiota. By suppressing competitors, this compound-producing strains can more effectively colonize and persist in the oral environment. The presence of the gene for this compound (sivA) has been identified in a significant portion of tested S. salivarius strains, suggesting its importance in the ecological success of this species.
Mechanisms of Resistance Development to this compound
The development of resistance to antimicrobial agents is a significant concern in clinical and research settings. While lantibiotics like this compound are promising antibacterial compounds, bacteria can develop resistance through various mechanisms. Resistance to lantibiotics can be categorized as either innate or acquired.
Innate Resistance:
Gram-negative bacteria typically exhibit innate resistance to many lantibiotics, including this compound. This resistance is primarily due to the structure of their cell envelope. The outer membrane of Gram-negative bacteria acts as a physical barrier, preventing larger molecules like this compound (with a molecular weight of 2560 Da) from reaching their target, the cytoplasmic membrane.
Acquired Resistance Mechanisms:
Acquired resistance involves genetic changes in the target bacterium that reduce the effectiveness of the antimicrobial agent. While specific studies on acquired resistance to this compound are limited, mechanisms observed for other lantibiotics, particularly pore-forming ones, provide insight into potential resistance strategies. These mechanisms are often not specific to a single lantibiotic but are general responses to cationic antimicrobial peptides or cell wall damage.
Key potential mechanisms include:
Cell Wall and Membrane Alterations: Bacteria can modify their cell surface to prevent the initial interaction with or insertion of the lantibiotic.
Changes in Cell Wall Charge: The cell walls of Gram-positive bacteria contain teichoic acids, which are typically anionic and attract cationic peptides like many lantibiotics. Bacteria can modify these teichoic acids, for instance through D-alanylation, which introduces positive charges. This reduces the net negative charge of the cell wall, electrostatically repelling the cationic bacteriocin (B1578144) and hindering its ability to reach the cytoplasmic membrane.
Alterations in Membrane Composition: Changes in the phospholipid composition and fatty acid profile of the cytoplasmic membrane can affect its fluidity and charge, potentially impeding the ability of this compound to form pores. For example, the MprF protein can modify phosphatidylglycerol with L-lysine, increasing the positive charge of the membrane.
Cell Wall Thickening: An increase in the thickness of the peptidoglycan layer can create a more formidable barrier, making it more difficult for the bacteriocin to access the cell membrane.
Biofilm Formation: Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances. This matrix can act as a diffusion barrier, physically preventing this compound from reaching the bacterial cells embedded within the community.
Enzymatic Degradation: Bacteria may produce extracellular proteases that can degrade peptide-based antimicrobials like this compound, inactivating them before they can exert their effect. For instance, this compound loses all antimicrobial activity when treated with proteinase K or peptidase.
Efflux Pumps: These are membrane proteins that can actively transport antimicrobial compounds out of the bacterial cell, preventing them from reaching a high enough intracellular concentration to be effective.
Target Modification: Since this compound's primary mode of action is pore formation rather than binding to a specific receptor like Lipid II (unlike some other lantibiotics), resistance through target modification is less likely but could theoretically involve changes that make the membrane less susceptible to pore insertion. mdpi.com
Producer Self-Immunity:
The producing organism, Streptococcus salivarius, must protect itself from the this compound it synthesizes. This is accomplished through specific immunity proteins encoded within the this compound biosynthetic gene cluster (siv). The genes sivFEG are believed to encode for this self-immunity mechanism, likely by producing proteins that prevent this compound from disrupting the producer's own cell membrane.
Below is a table summarizing the potential mechanisms of resistance to this compound.
Table 1: Potential Mechanisms of Bacterial Resistance to this compound
| Resistance Category | Mechanism | Description | Potential Effect on this compound |
|---|---|---|---|
| Innate Resistance | Gram-Negative Outer Membrane | The lipopolysaccharide (LPS) outer layer acts as a permeability barrier to large peptides. | Prevents this compound from reaching its target cytoplasmic membrane. |
| Acquired Resistance | Cell Wall Charge Alteration | Modification of teichoic acids (e.g., D-alanylation) reduces the net negative charge of the cell wall. | Electrostatic repulsion hinders the initial attraction of this compound to the cell surface. |
| Membrane Composition Change | Alterations in phospholipids (B1166683) and fatty acids can change membrane fluidity and charge. | May inhibit the proper insertion and formation of pores by this compound. | |
| Cell Wall Thickening | Increased peptidoglycan layer thickness. | Creates a larger physical barrier, impeding access to the cytoplasmic membrane. | |
| Biofilm Formation | Bacteria are encased in a protective extracellular matrix. | The matrix can sequester or block this compound, preventing it from reaching the cells. | |
| Enzymatic Degradation | Production of proteases that cleave and inactivate the peptide. | This compound is degraded before it can act on the target cell membrane. | |
| Efflux Pumps | Active transport of the antimicrobial out of the cell. | Reduces the effective concentration of this compound at its site of action. | |
| Producer Immunity | Immunity Proteins (SivFEG) | Specific proteins produced by S. salivarius that confer protection. | Prevents the action of this compound on the producing organism's own membrane. |
Biotechnological Production and Characterization of Salivaricin 9 for Research
Optimization of Fermentation Conditions for Enhanced Production
Efficient production of Salivaricin 9 in a laboratory setting requires carefully optimized fermentation conditions. While initially isolated from solid medium cultures, significant efforts have been made to enhance its yield in liquid systems, which are more scalable for research and potential future applications.
The production of this compound by Streptococcus salivarius strain NU10 has been successfully achieved in liquid medium. A commonly used medium for this purpose is M17 broth supplemented with 2% yeast extract, 1% sucrose, and 0.1% calcium carbonate (M17YESUCa). researchgate.net Another medium, buffered with 2-(N-morpholino)ethanesulfonic acid (MES), has also been developed to achieve maximum biomass production. plos.org In induced liquid cultures, detectable inhibitory activity of this compound is observed, with levels starting to increase significantly after approximately 8 hours of cultivation, reaching over 1200 arbitrary units per milliliter (AU/ml) by 16 hours. The production remains stable once the culture reaches the stationary phase of growth.
Table 1: Liquid Medium Composition for this compound Production
| Component | Concentration | Purpose |
| M17 Broth Base | - | Primary nutrient source |
| Yeast Extract | 2% | Source of nitrogen, vitamins, and growth factors |
| Sucrose | 1% | Carbon source |
| Calcium Carbonate | 0.1% | Buffering agent |
A key finding in enhancing this compound production is its auto-regulation. The addition of a small amount of purified this compound to the culture medium of the producing strain, S. salivarius NU10, acts as an inducing agent, significantly boosting its own synthesis. This auto-induction capability is a critical factor in developing a successful liquid production system. Crude bacteriocin (B1578144) preparations from other S. salivarius strains, which may contain different salivaricins, have also been tested as inducers. For instance, a crude extract from strain NU10, containing both Salivaricin A and this compound, was found to induce bacteriocin production in other strains. However, pure this compound specifically induces production only in strains that harbor the corresponding structural gene, sivA.
Table 2: Effect of Inducing Agents on this compound Production
| Inducing Agent | Producing Strain | Effect on Production | Reference |
| Pure this compound | S. salivarius NU10 (sivA positive) | Enhanced production | |
| Pure this compound | S. salivarius K12 (sivA negative) | No induction | |
| Crude BLIS-NU10 (contains Salivaricin A and 9) | S. salivarius YU10 (sivA positive) | Induced bacteriocin production |
Liquid Medium Production Systems
Advanced Purification Methodologies
Obtaining pure this compound is essential for its characterization and for studying its specific antimicrobial activity. A multi-step purification process involving chromatography is typically employed.
A combination of hydrophobic adsorption chromatography and cation exchange chromatography has proven effective for purifying this compound. The process generally begins with passing the cell-free supernatant from the fermentation culture through an XAD-16 resin column. researchgate.net After washing, the active fraction containing this compound is eluted. researchgate.net
This partially purified fraction is then subjected to cation exchange chromatography, often using a strong cation exchanger like a HiTrap SP FF column. this compound binds efficiently to the column and is subsequently eluted using a linear gradient of sodium chloride (NaCl). The active fractions typically elute at a NaCl concentration of around 23%. This two-step chromatographic method has been shown to yield a highly purified preparation of this compound.
Table 3: Summary of this compound Purification Steps
| Purification Step | Resin/Column | Elution Conditions | Reference |
| Hydrophobic Adsorption Chromatography | XAD-16 | 95% methanol (B129727) (pH 2) | researchgate.net |
| Cation Exchange Chromatography | HiTrap SP FF | Linear gradient of 0 to 1M NaCl |
Characterization Techniques for Research Preparations
Once purified, the identity and molecular weight of this compound must be confirmed. Mass spectrometry is a key analytical technique for this purpose.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for determining the precise molecular weight of peptides like this compound. Analysis of the purified fractions by MALDI-TOF MS has consistently shown a peak corresponding to a molecular weight of 2560 Da, which is the confirmed mass of this compound. scribd.com This technique provides definitive confirmation of the presence and purity of the target compound in the research preparation.
Table 4: Molecular Weight Confirmation of this compound
| Analytical Technique | Determined Molecular Weight (Da) | Reference |
| MALDI-TOF MS | 2560 | scribd.com |
| Tris-Tricine SDS-PAGE | ~3000 (approximate) |
Biological Stability under Varied Environmental Parameters (pH, Temperature, and Enzymatic Degradation)
The stability of this compound, a lantibiotic produced by Streptococcus salivarius, has been evaluated under various environmental conditions to determine its potential for research and biotechnological applications. Key parameters influencing its stability include pH, temperature, and susceptibility to enzymatic degradation.
pH Stability
This compound demonstrates remarkable stability across a broad pH range, retaining its antimicrobial activity from pH 2 to 10. nih.govmdpi.com This wide range of pH tolerance indicates that this compound can remain bioactive in both highly acidic and alkaline environments. However, some studies suggest that it exhibits greater stability in acidic to neutral conditions. This characteristic is crucial for its potential application in environments with fluctuating pH levels.
Thermal Stability
The thermal stability of this compound is another significant attribute. Research has shown that it retains its biological activity after being exposed to high temperatures, specifically between 90°C and 100°C for 30 minutes. nih.gov It also remains stable when subjected to temperatures ranging from 4°C to 80°C for one hour. nih.gov This high level of heat resistance is a common feature among lantibiotics and is advantageous for processes that may involve heat treatment. However, its activity is lost when autoclaved at 121°C for 20 minutes. nih.gov
Enzymatic Degradation
The proteinaceous nature of this compound makes it susceptible to degradation by certain enzymes. mdpi.com Studies have consistently shown that its antimicrobial activity is completely lost upon treatment with proteolytic enzymes such as proteinase K and peptidase. nih.gov This susceptibility confirms that the integrity of its peptide structure is essential for its biological function. Conversely, this compound remains active when treated with other enzymes like lyticase and catalase, as well as certain detergents. nih.gov
The following tables summarize the stability of this compound under different conditions as reported in the literature.
Table 1: pH Stability of this compound
| pH Range | Antimicrobial Activity | Reference |
| 2-10 | Bioactive | nih.govmdpi.com |
| Acidic to Neutral | More stable |
Table 2: Thermal Stability of this compound
| Temperature (°C) | Duration | Antimicrobial Activity | Reference |
| 4-80 | 1 hour | Stable | nih.gov |
| 90-100 | 30 minutes | Stable | nih.gov |
| 121 | 20 minutes | Inactive | nih.gov |
Table 3: Enzymatic Stability of this compound
| Enzyme/Chemical | Effect on Antimicrobial Activity | Reference |
| Proteinase K | Inactivated | nih.govmdpi.com |
| Peptidase | Inactivated | nih.gov |
| Lyticase | Active | nih.gov |
| Catalase | Active | nih.gov |
| Certain Detergents | Active | nih.gov |
Structure Function Relationship Studies of Salivaricin 9
Identification of Key Structural Motifs for Biological Activity
Salivaricin 9 is a 2,560 Da peptide that shares only 46% amino acid identity with SA-FF22, its closest known homologue. mdpi.com This structural distinctiveness suggests a unique profile of activity. The biological function of this compound is intrinsically linked to its proteinaceous nature; its antimicrobial activity is completely nullified by treatment with proteolytic enzymes such as proteinase K, confirming that the peptide structure is essential for its function.
The genetic basis for this compound production is the siv locus, which can be located on a megaplasmid or on the chromosome, a unique feature among S. salivarius lantibiotics. mdpi.com This locus contains a cluster of eight genes that orchestrate the synthesis, modification, and immunity of the lantibiotic. The key genes include sivA, which encodes the precursor peptide, and sivM, which encodes the modification enzyme responsible for creating the characteristic lanthionine (B1674491) bridges. These post-translational modifications are critical, creating the rigid, cyclic structures that define lantibiotics and are fundamental to their stability and biological activity.
The primary mechanism of this compound is the permeabilization of the cytoplasmic membrane of target cells, leading to pore formation and subsequent cell death. This action implies the existence of specific structural motifs designed for interacting with and disrupting the bacterial membrane. While the exact binding partner on the cell surface has not been definitively elucidated for Sal9, many pore-forming lantibiotics, such as nisin, utilize a pyrophosphate cage motif to bind to Lipid II, a precursor molecule in peptidoglycan synthesis. This binding serves as an anchor, concentrating the peptide at the membrane surface and facilitating the insertion and assembly of pore complexes. researchgate.net Given its functional similarity to other pore-forming lantibiotics, it is hypothesized that this compound possesses analogous structural motifs that are key to its membrane-targeting and permeabilizing activity. researchgate.net
Rational Design and Synthesis of this compound Analogues for Mechanistic Research
While specific studies detailing the rational design and synthesis of this compound analogues are not yet prominent in the published literature, this approach is a cornerstone of bacteriocin (B1578144) research. The synthesis of peptide analogues allows for precise investigation into the roles of individual amino acid residues and structural motifs. Techniques such as microwave-assisted solid-phase peptide synthesis (MW-SPPS) are commonly employed for this purpose. asm.org
Based on research into similar lantibiotics, several strategies could be applied to this compound:
Alanine (B10760859) Scanning Mutagenesis: This involves systematically replacing individual amino acid residues with alanine to identify their contribution to biological activity. A study on the two-component lantibiotic lacticin 3147 successfully used this method to create a blueprint for rational drug design.
N-terminal Modification: The N-terminal region of lantibiotics can be crucial for activity. For salivaricin A2, replacing the N-terminal lysine (B10760008) and arginine residues with alanines helped to demonstrate the importance of this linear peptide region for its bioactivity.
Improving Stability: Analogues can be designed to have enhanced properties, such as resistance to enzymatic degradation. For instance, variants of salivaricin P were synthesized to be resistant to the digestive protease trypsin by modifying its cleavage sites, a key step in developing bacteriocins for gastrointestinal applications.
For this compound, future research involving the synthesis of analogues could elucidate the specific residues involved in membrane binding, pore formation, and target specificity. This would provide a deeper understanding of its mechanism and pave the way for engineering novel peptides with enhanced or altered activities.
Advanced Spectroscopic and Imaging Techniques in Elucidating Molecular Interactions
A variety of advanced analytical techniques have been instrumental in characterizing this compound and elucidating its molecular interactions. These methods provide insights from the molecular level to the whole-cell morphological changes.
Imaging Techniques:
Scanning Electron Microscopy (SEM): SEM has been a powerful tool to directly visualize the effects of this compound on target bacteria. Studies using SEM have confirmed that the peptide induces the formation of pores in the cytoplasmic membrane, leading to visible morphological damage and confirming its membrane permeabilization mechanism of inhibition. mdpi.comgoogle.com
Spectroscopic and Analytical Techniques:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique has been essential for the precise determination of this compound's molecular weight, consistently identifying it as 2560 Da. google.com
UV Spectroscopy: Analysis of this compound using UV spectroscopy showed a lack of absorbance at 280 nm, which indicates an absence of aromatic amino acids such as tyrosine and tryptophan in its sequence. researchgate.net The peptide could be detected at lower wavelengths of 207 nm and 214 nm. researchgate.net
Membrane Permeabilization Assays: The use of fluorescent probes has provided functional evidence of membrane disruption. Assays with SYTOX® Green, a dye that only enters cells with compromised membranes, demonstrated that this compound effectively penetrates the cytoplasmic membrane.
Flow Cytometry: This technique, often paired with dyes like propidium (B1200493) iodide, has been used to quantify cell membrane damage and confirm that this compound compromises membrane integrity.
These techniques, when used in concert, provide a comprehensive picture of this compound's structure and its disruptive interaction with bacterial membranes.
Table 1: Analytical Techniques Used in this compound Research
| Technique | Application for this compound | Key Findings | References |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Visualization of morphological changes in target bacteria. | Confirmed a pore-forming mechanism of inhibition by showing physical damage to the cell membrane. | mdpi.comgoogle.com |
| MALDI-TOF Mass Spectrometry | Precise determination of molecular mass. | Established the molecular weight of this compound as 2560 Da. | google.com |
| SYTOX® Green Assay | Functional analysis of membrane permeabilization. | Demonstrated that this compound penetrates the cytoplasmic membrane of target cells. | |
| Flow Cytometry (with Propidium Iodide) | Quantification of membrane disruption. | Provided quantitative evidence of compromised cell membranes following treatment. | |
| UV Spectroscopy | Analysis of amino acid composition. | Indicated a lack of aromatic amino acid residues (e.g., Tyr, Trp). | researchgate.net |
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Cellular Components
While experimental techniques provide invaluable data, computational approaches such as molecular modeling and molecular dynamics (MD) simulations offer a way to visualize and understand the dynamic interactions of this compound at an atomic level. Although specific computational studies focused solely on this compound are not yet widely reported, the application of these methods to other bacteriocins highlights their potential. dntb.gov.ua
Potential Applications for this compound Research:
3D Structure Prediction: The first step in computational analysis would be to predict the three-dimensional structure of this compound. Using its amino acid sequence and the known structures of homologous lantibiotics, homology modeling could generate a reliable structural model.
Molecular Docking: With a 3D model, molecular docking simulations could be performed to predict how this compound interacts with key cellular components. For example, docking it with a model of a bacterial cell membrane or the lipid II precursor could identify the most likely binding sites and orientations, offering clues to its specificity and mechanism.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the peptide and its target over time. These simulations could be used to:
Observe the process of this compound inserting itself into a lipid bilayer.
Visualize the aggregation of multiple this compound molecules to form a stable pore.
Analyze the stability of the predicted binding poses with membrane components.
Understand how specific amino acid modifications might affect the peptide's structure and function, thereby guiding the rational design of novel analogues.
These computational tools have the power to complement experimental findings by providing a dynamic, high-resolution view of the molecular events that underpin this compound's antimicrobial activity, bridging the gap between its static structure and its biological function.
Investigational and Translational Research Applications of Salivaricin 9
Salivaricin 9 as a Model for Antimicrobial Peptide Research and Development
This compound serves as a valuable model for the study of antimicrobial peptides (AMPs), particularly lantibiotics. Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. The study of this compound provides insights into the structure-function relationships of these complex molecules.
Research has shown that this compound is a 2560 Da lantibiotic. It shares only 46% amino acid identity with its closest known homolog, SA-FF22, a lantibiotic produced by Streptococcus pyogenes. This structural uniqueness makes it an interesting subject for comparative studies to understand the evolution and diversity of lantibiotics.
The mechanism of action of this compound has been elucidated as targeting the cytoplasmic membrane of susceptible bacteria. mdpi.com It induces pore formation, leading to membrane permeabilization and ultimately cell death. mdpi.com This pore-forming mechanism is a common feature among many lantibiotics, and detailed studies on this compound contribute to a broader understanding of this process. Scanning electron microscopy has visually confirmed the morphological changes and pore formation in target bacterial cells treated with this compound.
Furthermore, the genetic locus responsible for this compound production, designated siv, has been characterized. This locus contains genes for the precursor peptide, modification enzymes, transporters, and immunity proteins. mdpi.com Understanding the genetic regulation of this compound production, including its auto-regulation where the peptide induces its own synthesis, offers a model for developing strategies to enhance the production of other AMPs.
Potential in Oral Microbiota Modulation and Health Maintenance Research
The oral cavity is a complex ecosystem where a delicate balance of microbial populations is crucial for maintaining health. Streptococcus salivarius, a natural inhabitant of the human oral cavity, plays a significant role in this balance, partly through the production of bacteriocins like this compound. mdpi.com Research is actively exploring the potential of this compound to modulate the oral microbiota and promote oral health.
This compound exhibits inhibitory activity against a range of oral pathogens. mdpi.com Notably, it is effective against Streptococcus pyogenes, a bacterium responsible for streptococcal pharyngitis (strep throat). asm.org This has led to investigations into the use of this compound-producing S. salivarius strains as probiotics to help prevent such infections. The ability of this compound to suppress pathogenic bacteria while being produced by a commensal organism highlights its potential for targeted antimicrobial strategies within the oral microbiome. mdpi.com
Research on S. salivarius Strains as Probiotic Vectors for this compound Delivery
A key area of translational research focuses on using this compound-producing S. salivarius strains as probiotic vectors. mdpi.com The rationale is that delivering the producer organism directly to the oral cavity allows for in situ production of the bacteriocin (B1578144), providing a sustained antimicrobial effect.
Several S. salivarius strains have been identified that naturally produce this compound, often in conjunction with other bacteriocins. mdpi.com For example, the commercially successful probiotic strain S. salivarius M18 is known to encode for this compound. mdpi.com Research has also identified other strains, such as NU10, that produce this compound. The presence of multiple bacteriocins in a single probiotic strain may offer a broader spectrum of activity and reduce the likelihood of resistance development. mdpi.com
Genomic studies have been instrumental in this research, allowing for the identification of the siv gene cluster in various S. salivarius isolates. mdpi.com Interestingly, this gene cluster has been found on both plasmids and the chromosome in different strains, indicating horizontal gene transfer and a dynamic evolution of this antimicrobial capability within the species.
The development of probiotic formulations containing these strains is an active area of investigation. imrpress.com The goal is to create products that can effectively colonize the oral cavity and deliver a consistent level of this compound to help maintain a healthy microbial balance.
Applications in Food Biotechnology and Preservation Research
The properties of this compound make it a candidate for applications in food biotechnology and preservation. researchgate.net Bacteriocins, in general, are of interest to the food industry as natural preservatives to control the growth of spoilage and pathogenic bacteria.
This compound exhibits several characteristics that are desirable for a food preservative. It is stable over a wide range of pH (2 to 10) and can withstand high temperatures (90-100°C), properties that are important for processing and storage of food products. mdpi.com Its proteinaceous nature means it would likely be degraded by digestive enzymes, a potential safety advantage. mdpi.com
Research has demonstrated the inhibitory activity of this compound against various food-relevant bacteria. mdpi.com While more extensive studies are needed to evaluate its efficacy in different food matrices, its proven activity against Gram-positive bacteria suggests potential applications in preventing the growth of certain spoilage organisms and foodborne pathogens. researchgate.net The use of bacteriocins like this compound could help reduce the reliance on chemical preservatives and meet consumer demand for "clean label" products.
This compound as a Tool in Cell Biology and Antimicrobial Resistance Studies
This compound serves as a valuable tool in fundamental cell biology and the pressing field of antimicrobial resistance. researchgate.net Its specific mechanism of action, pore formation in the cell membrane, allows researchers to study the integrity and function of bacterial membranes. researchgate.net By observing the effects of this compound on different bacterial species, scientists can gain insights into the composition and properties of their cell envelopes.
Furthermore, this compound is employed in studies of bacterial competition and microbial ecology. The production of bacteriocins is a key strategy used by bacteria to compete for resources and establish dominance in a particular niche. Studying the interactions between this compound-producing S. salivarius and susceptible bacteria provides a model system for understanding these complex ecological dynamics within microbial communities.
In the context of antimicrobial resistance, this compound and other bacteriocins offer a potential alternative or adjunct to conventional antibiotics. Because they often have a different mode of action than traditional antibiotics, they may be effective against bacteria that have developed resistance to other drugs. Research into the mechanisms of resistance to this compound itself can also provide valuable information on how bacteria evolve to evade antimicrobial agents, contributing to the broader effort to combat antibiotic resistance. researchgate.net The study of the immunity proteins encoded within the siv locus, which protect the producer cell from its own bacteriocin, also offers insights into self-preservation mechanisms in bacteria. mdpi.com
Future Research Directions and Methodological Advancements
Elucidation of Unexplored Biological Activities and Mechanisms
While Salivaricin 9 is primarily recognized for its antimicrobial properties against Gram-positive bacteria, particularly Streptococcus pyogenes, future research should aim to uncover a broader spectrum of biological activities. Its mechanism of action, currently understood to involve pore formation in the cytoplasmic membrane of susceptible bacteria, warrants deeper investigation. researchgate.net Studies have confirmed that this compound penetrates the cytoplasmic membrane, leading to cell death. nih.govresearchgate.net However, the precise molecular interactions and the full extent of its cellular targets remain to be fully elucidated.
Future investigations could explore potential immunomodulatory effects. portlandpress.com Some bacteriocins are known to act as signaling peptides, capable of recruiting immune cells to infection sites. portlandpress.com Determining if this compound possesses such capabilities could open new avenues for its application. Additionally, its potential activity against a wider range of pathogens, including Gram-negative bacteria and fungi, should be systematically evaluated. Research into a related compound, Salivaricin 10, has revealed a novel phosphorylated lantibiotic with immunoregulatory functions, suggesting that this compound may also have undiscovered roles.
Strategies for Mitigating Resistance and Enhancing Efficacy in Research Models
The emergence of antimicrobial resistance is a significant threat, and understanding the potential for resistance to this compound is crucial for its long-term viability as a research tool and potential therapeutic. portlandpress.comasm.org Research should focus on identifying the genetic and biochemical mechanisms by which bacteria might develop resistance to this compound. This could involve studies on efflux pumps, modifications of the cell membrane target, or enzymatic degradation of the peptide.
To enhance its efficacy, combination strategies could be explored in research models. The synergistic effects of this compound with other bacteriocins or conventional antibiotics could be investigated to potentially lower the required concentrations and reduce the likelihood of resistance. portlandpress.com Probiotic strains like S. salivarius M18, which produce this compound alongside other lantibiotics, offer a multi-faceted antimicrobial defense that may minimize resistance development in target pathogens. Furthermore, optimizing delivery systems, such as encapsulation in nanoparticles, could improve its stability and targeted delivery in complex environments.
Integration of Omics Approaches (Genomics, Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies is poised to revolutionize our understanding of this compound.
Genomics: Whole-genome sequencing of Streptococcus salivarius strains has been instrumental in identifying the siv gene cluster responsible for this compound production. capes.gov.br This cluster includes genes for the precursor peptide (sivA), modification enzymes (sivM), transporters (sivT), and immunity proteins (sivFEG). Comparative genomics can reveal variations in this cluster across different strains and identify novel bacteriocin-producing gene clusters. mdpi.com For instance, the siv locus has been found on a megaplasmid in S. salivarius strain 9 but is chromosomally located in strain JIM8780. researchgate.net
Proteomics: Proteomic analyses can confirm the expression of the this compound peptide and its associated machinery under different conditions. This approach can also be used to identify the protein targets of this compound in susceptible bacteria, providing a more detailed picture of its mechanism of action.
Metabolomics: Metabolomic studies can shed light on the metabolic changes that occur in both the producing organism and the target bacteria upon exposure to this compound. This can help to understand the broader physiological impact of the bacteriocin (B1578144) and identify potential biomarkers for its activity. Transcriptomic analysis can further reveal gene expression changes during fermentation and under different environmental conditions. mdpi.com
Below is an interactive table summarizing the genes in the this compound (siv) locus and their putative functions.
| Gene | Putative Function |
| sivK | Sensor kinase |
| sivR | Response regulator |
| sivA | This compound precursor peptide |
| sivM | Lantibiotic modification enzyme |
| sivT | ABC transporter (export and leader peptide cleavage) |
| sivFEG | Lantibiotic self-immunity |
Development of Novel Biosensing and Detection Assays for this compound
The ability to rapidly and accurately detect and quantify this compound is essential for research and potential future applications. Current detection methods often rely on traditional antimicrobial activity assays, such as the spot-on-lawn or well diffusion assays. While effective, these methods can be time-consuming and may lack specificity.
Future research should focus on developing novel biosensing and detection assays with higher sensitivity and specificity. This could include:
Whole-cell biosensors: Genetically engineered bacterial strains that produce a detectable signal (e.g., fluorescence or luminescence) in the presence of this compound could be developed. whiterose.ac.uk
Immunoassays: The development of monoclonal antibodies specific to this compound would enable the creation of highly specific enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods.
Mass spectrometry-based methods: Techniques like MALDI-TOF mass spectrometry have been used to determine the molecular weight of this compound and can be further optimized for rapid identification and quantification from complex samples. researchgate.netnih.gov
Aptamer-based sensors: The selection of DNA or RNA aptamers that bind with high affinity and specificity to this compound could form the basis for novel biosensor platforms.
A variety of methods are currently employed for the detection and purification of bacteriocins, which can be adapted and optimized for this compound.
| Method | Description | Application for this compound |
| Deferred Antagonism Assay | A producer strain is grown on an agar (B569324) plate, then killed, and an indicator strain is overlaid. A zone of inhibition indicates bacteriocin production. | Used to screen for this compound producing S. salivarius isolates. innovareacademics.in |
| Agar Well Diffusion Assay | Wells are cut into an agar plate seeded with an indicator strain, and cell-free supernatant from the producer strain is added to the wells. | Used to determine the inhibitory activity of this compound extracts. innovareacademics.in |
| Chromatography | Techniques like cation exchange and reverse-phase high-performance liquid chromatography (RP-HPLC) are used to purify the bacteriocin. | This compound has been successfully purified using XAD-16 and cation exchange chromatography. |
| MALDI-TOF Mass Spectrometry | Used to determine the precise molecular weight of the purified peptide. | Confirmed the molecular weight of this compound as 2560 Da. |
| PCR | Used to detect the presence of the sivA gene, which codes for the this compound precursor peptide. | Used to screen S. salivarius strains for the genetic potential to produce this compound. core.ac.uk |
| Membrane Permeabilization Assays | Fluorescent dyes like SYTOX Green are used to detect pore formation in the cell membrane of target bacteria. | Demonstrated that this compound induces membrane permeability in sensitive strains. |
Ethical Considerations in Biotechnological and Ecological Research of this compound
As research into this compound and its producer organism, Streptococcus salivarius, progresses, it is important to consider the ethical implications. The use of genetically modified organisms (GMOs) to enhance this compound production or to create novel probiotic strains raises questions about environmental release and potential unforeseen ecological impacts. portlandpress.com
The sourcing of S. salivarius strains from human subjects requires informed consent and adherence to ethical guidelines for human research. Furthermore, the potential application of this compound as an antimicrobial agent necessitates a careful evaluation of its impact on the natural microbiome. While its narrow spectrum of activity is desirable, the long-term effects of altering the microbial balance in environments like the oral cavity are not yet fully understood. portlandpress.com Responsible research practices and transparent communication about the potential benefits and risks are essential as this field of study moves forward.
Q & A
Q. What experimental methodologies are recommended for optimizing Salivaricin 9 production in Streptococcus salivarius strains?
this compound production can be enhanced using induction methods in liquid culture media, followed by purification via XAD-16 adsorption and cation-exchange chromatography . To improve yield, researchers should standardize growth conditions (e.g., pH, temperature, and nutrient availability) and validate induction protocols using strain-specific stimuli. Quantification via MALDI-TOF mass spectrometry (2560 Da molecular weight confirmation) ensures purity .
Q. How does this compound exhibit bactericidal activity, and what are its primary antimicrobial targets?
this compound disrupts bacterial cell membranes by forming pores, leading to ion leakage and cell death. Its primary targets include cariogenic Streptococcus mutans and periodontal pathogens like Actinomyces spp. . Researchers should employ membrane permeability assays (e.g., propidium iodide uptake) and electron microscopy to visualize pore formation in sensitive strains .
Q. What stability parameters are critical for maintaining this compound activity during storage?
Stability studies should assess pH tolerance (e.g., 2–9 range), thermal resistance (4–37°C), and protease susceptibility. Activity retention post-lyophilization and storage at −80°C in neutral buffers is recommended for long-term preservation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s antimicrobial spectrum?
Discrepancies in activity spectra may arise from strain-specific resistance mechanisms or methodological variations (e.g., agar diffusion vs. broth microdilution). To address this:
Q. What experimental designs are suitable for studying this compound’s pore-forming mechanism under physiological conditions?
Use liposome-based assays to mimic bacterial membranes, incorporating phosphatidylglycerol (PG) and cardiolipin (CL) to represent Gram-positive bacterial lipid bilayers. Monitor ion flux via fluorescent dyes (e.g., carboxyfluorescein leakage) and validate with atomic force microscopy (AFM) for nanoscale structural analysis .
Q. How can structural modifications of this compound enhance its therapeutic specificity?
Employ site-directed mutagenesis or chemical synthesis to modify residues in the α-helical and β-sheet regions. Test variants for activity against pathogenic vs. commensal oral microbiota using dual-species biofilms. Pair this with toxicity assays on human epithelial cells to assess selectivity .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. For synergy studies with other antimicrobials, apply the fractional inhibitory concentration index (FICI) and validate with checkerboard assays .
Q. How should researchers document this compound purification for reproducibility?
Follow the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:
- Detail column chromatography parameters (e.g., buffer pH, flow rate).
- Report MALDI-TOF spectra with signal-to-noise ratios >10:1.
- Include purity thresholds (e.g., >95% by HPLC) and activity validation steps .
Q. What criteria define robust evidence for this compound’s role in oral microbiome modulation?
Combine metagenomic sequencing (to track microbial shifts) with qPCR quantification of S. salivarius and pathogen loads. Correlate findings with clinical metrics (e.g., plaque index reduction) in in vivo models .
Data Interpretation and Reporting
Q. How should conflicting results about this compound’s efficacy in biofilm disruption be addressed?
Perform confocal microscopy with LIVE/DEAD staining to differentiate bactericidal vs. biofilm matrix-disrupting effects. Quantify extracellular DNA (eDNA) and polysaccharide content post-treatment to clarify mechanisms .
Q. What are the best practices for integrating this compound research into broader antimicrobial resistance studies?
Use comparative genomics to identify resistance loci in exposed strains. Publish negative results (e.g., lack of activity against methicillin-resistant Staphylococcus aureus) to avoid publication bias and refine target spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
